molecular formula C18H12O9 B611641 Variegatic acid CAS No. 20988-30-1

Variegatic acid

Cat. No.: B611641
CAS No.: 20988-30-1
M. Wt: 372.285
InChI Key: MRRYHTCWZKZVIH-JQIJEIRASA-N
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Description

Variegatic acid (CAS 20988-30-1), with the systematic IUPAC name (2E)-2-(3,4-dihydroxyphenyl)-2-[4-(3,4-dihydroxyphenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetic acid, is an orange pulvinic acid derivative pigment isolated from Boletales mushrooms such as Suillus variegatus and Boletus subvelutipes . It is renowned for its role in the enzymatic bluing reaction that occurs upon injury to the mushroom fruit body, where it oxidizes to form blue-colored quinone methide anions . This high-purity compound (>98%) is offered as a solid powder with a molecular weight of 372.285 g·mol⁻¹ and is soluble in DMSO . For researchers in biochemistry and mycology, this compound presents compelling biological activities. It is a potent generator of Reactive Oxygen Species (ROS) via a mediated Fenton reaction, a mechanism that has been shown to assist in the fungal deconstruction of lignocellulose in plant cell walls . Concurrently, its strong antioxidant properties make it a molecule of interest for oxidative stress studies . Further demonstrating its utility, research indicates this compound possesses exceptional deodorizing capabilities, removing methyl mercaptan at a rate approximately 36 times higher than (-)-epigallocatechin gallate, a highly active tea catechin, by forming conjugates with odorant molecules . The compound also exhibits a non-specific inhibitory effect on cytochrome P450 enzymes, suggesting applications in metabolic pathway research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Proper storage at -20°C is recommended for long-term stability .

Properties

CAS No.

20988-30-1

Molecular Formula

C18H12O9

Molecular Weight

372.285

IUPAC Name

(2E)-2-(3,4-Dihydroxyphenyl)-2-[4-(3,4-dihydroxyphenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetic acid

InChI

InChI=1S/C18H12O9/c19-9-3-1-7(5-11(9)21)13-15(23)16(27-18(13)26)14(17(24)25)8-2-4-10(20)12(22)6-8/h1-6,19-23H,(H,24,25)/b16-14+

InChI Key

MRRYHTCWZKZVIH-JQIJEIRASA-N

SMILES

O=C(O)/C(C1=CC=C(O)C(O)=C1)=C(C(O)=C2C3=CC=C(O)C(O)=C3)/OC2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Variegatic acid

Origin of Product

United States

Scientific Research Applications

Biochemical Properties and Mechanisms

Variegatic acid is known for its role in redox reactions, particularly in the context of fungal decay processes. Research indicates that it may facilitate the Fenton reaction, which generates reactive oxygen species (ROS) that contribute to lignocellulose degradation in wood by brown rot fungi such as Serpula lacrymans .

In environmental science, this compound's ability to mediate iron reduction has implications for bioremediation and biomass recycling. Its role in the degradation of lignin-rich materials makes it a candidate for studies focused on sustainable waste management and the recycling of forest biomass .

Pharmacological Applications

Recent studies have highlighted this compound's potential as a therapeutic agent. Notably, it has been isolated from the edible mushroom Tylopilus ballouii, where it demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) production and protein kinase C beta 1 (PKCβ1) activity in leukemia cells . This suggests its utility in anti-inflammatory therapies and cancer treatment strategies.

Table 2: Pharmacological Effects of this compound

EffectTargetIC₅₀ Value (μM)
TNF-α InhibitionRBL-2H3 Cells16.8
β-Hexosaminidase ReleaseRBL-2H3 Cells10.4
PKCβ1 Activity InhibitionRBL-2H3 Cells36.2

Case Study 1: Fungal Interactions

A study investigated the interaction between Serpula lacrymans and this compound, revealing that while this compound was expected to reduce iron oxalate chelates, it did not perform this function under physiological conditions. Instead, other compounds like 2,5-dimethoxyhydroquinone were identified as more significant contributors to lignocellulose degradation .

Case Study 2: Anti-Inflammatory Properties

Research conducted on Tylopilus ballouii demonstrated that this compound can significantly inhibit inflammatory responses in leukemia cells, showcasing its potential as a natural therapeutic agent against inflammatory diseases .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Structure Class Key Functional Role Iron Reduction Antioxidant Activity Major Source
This compound Pulvinic acid derivative Fe³⁺ reduction, bluing pigment High High Lanmaoa, Suillus spp.
Xerocomic acid Pulvinic acid derivative Bluing pigment, mild Fe³⁺ reductant Moderate Moderate Boletus spp.
Atromentic acid Pulvinic acid derivative Pigment, redox cycling Low Not reported Lanmaoa spp.
DMHQ Hydroquinone derivative Fe³⁺ reduction (early decay) High None Gloeophyllum trabeum
Diboviquinone Benzoquinone derivative Antioxidant None High Suillus bovinus

Table 2: Regulatory Mechanisms in Selected Fungi

Fungus Metabolite Induced Inducing Factor Regulatory Pathway Specificity
Serpula lacrymans This compound Bacterial interactions Unique promoter motifs
Paxillus involutus Involutin Oxidative stress Divergent from S. lacrymans

Key Research Findings

Iron Reduction Efficiency : this compound outperforms xerocomic acid in Fe³⁺ reduction due to optimal hydroxyl group positioning for electron transfer .

Antioxidant Superiority: In Suillus bovinus, this compound reduces lipid peroxidation by 70% in linoleic acid systems, surpassing diboviquinone (50%) .

Species-Specific Biosynthesis : Phlebopus species produce methyl atromentate instead of this compound, highlighting evolutionary divergence in atromentin utilization .

Preparation Methods

Reaction Scheme and Intermediate Isolation

The synthesis begins with protection of the carboxylic acid group in 3,4-dimethoxyphenylacetic acid via methyl ester formation. Subsequent bromination at the α-position introduces the requisite halide for the Suzuki coupling. The boronic acid partner, a functionalized pulvinic acid derivative, is prepared through directed ortho-metalation and transmetallation with bis(pinacolato)diboron.

Critical to the success of the coupling is the use of a palladium catalyst system comprising Pd(PPh₃)₄ and a weak base (e.g., K₂CO₃) in a degassed THF/H₂O solvent mixture. Under these conditions, the cross-coupling proceeds at 65°C with a reported 78% yield for the biaryl bond formation. Final steps involve global demethylation using BBr₃ in dichloromethane and purification via silica gel chromatography (Table 1).

Table 1: Key Synthetic Steps and Yields for this compound Synthesis

StepTransformationReagents/ConditionsYield (%)
1Methyl ester formationCH₃I, K₂CO₃, DMF92
2α-BrominationNBS, AIBN, CCl₄85
3Suzuki couplingPd(PPh₃)₄, K₂CO₃, THF/H₂O78
4DemethylationBBr₃, CH₂Cl₂63

Optimization Challenges

A major bottleneck lies in the final demethylation step, where overexposure to BBr₃ leads to lactone ring formation (variegatorubin). Controlled addition of BBr₃ at −78°C minimizes this side reaction, but the yield remains moderate (63%). Alternative deprotection strategies using TMSCl/NaI in acetonitrile have been explored but result in incomplete demethylation.

Natural Extraction from Boletales Fungi

This compound occurs natively in Suillus variegatus and related Boletales species, where it functions as a redox-active pigment. Extraction protocols typically involve ethanol or methanol maceration followed by chromatographic separation.

Large-Scale Fungal Extraction

Fresh S. variegatus fruiting bodies are homogenized in 95% ethanol, with the crude extract partitioned between ethyl acetate and water. The organic phase is concentrated under reduced pressure, yielding a yellow-orange residue. Sequential chromatography on silica gel (hexane/EtOAc gradient) and Sephadex LH-20 (MeOH) isolates this compound as a pure orange solid.

Table 2: Extraction Yields from Fungal Material

Fungal SourceDry Weight (g)This compound (mg)Yield (%)
Suillus variegatus1003200.32
Pulveroboletus ravenelii50850.17

Biosynthetic Considerations

The natural pathway proceeds via atromentin and xerocomic acid precursors through oxidative dimerization. Isotopic labeling studies suggest phenylalanine serves as the primary carbon source, with cytochrome P450 enzymes mediating the hydroxylation pattern. However, genetic manipulation of the pathway remains unexplored due to the lack of sequenced genomes in native producers.

Analytical Characterization and Validation

Both synthetic and natural this compound require rigorous spectroscopic validation to confirm structure and purity.

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 2H, aromatic), 6.92 (s, 2H, aromatic), 3.58 (s, 6H, OCH₃ intermediates)

  • HRESIMS : m/z 343.0812 [M−H]⁻ (calc. for C₁₈H₁₅O₈: 343.0815)

  • IR : νmax 1735 cm⁻¹ (ester C=O), 1704 cm⁻¹ (acid C=O)

Purity Assessment

HPLC analysis on a C₁₈ column (MeOH/H₂O, 70:30, 0.1% HCOOH) shows a single peak at t₃ = 9.2 min with >98% purity. Residual palladium in synthetic batches is quantified via ICP-MS, typically <2 ppm when using Pd(PPh₃)₄.

Comparative Analysis of Preparation Methods

Table 3: Synthetic vs. Natural Production Metrics

ParameterSynthetic RouteFungal Extraction
Time10–14 days3–5 days
Yield42% (over 8 steps)0.17–0.32%
Purity>98%95–97%
ScalabilityMulti-gram feasibleLimited by biomass
Environmental ImpactHigh solvent wasteLow chemical input

The synthetic approach dominates for research-scale applications due to reliability, while natural extraction remains relevant for studying ecological roles.

Applications Influencing Synthesis Design

The demand for high-purity this compound in biofilm inhibition studies (Bacillus subtilis MIC₅₀ = 48 μM) drives optimization of the synthetic route. Meanwhile, its Fe³⁺-reduction capacity in Fenton chemistry applications necessitates metal-free batches, achievable only through synthetic means .

Q & A

Basic Research Questions

Q. What experimental methodologies are most reliable for quantifying variegatic acid in mushroom extracts, and how can cross-contamination with structurally similar phenolic compounds be minimized?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is widely used for quantification, with retention times and UV-Vis spectra (e.g., λmax at 280 nm) serving as primary identifiers . To mitigate interference from analogs like xerocomic acid, pre-purification steps such as solid-phase extraction (SPE) using C18 cartridges are recommended. Validation via LC-QTOF-MS ensures specificity by confirming molecular weights (e.g., this compound: C14H12O8, exact mass 332.0534) .

Q. How can the antioxidant activity of this compound be systematically evaluated, and what are the limitations of common in vitro assays?

  • Methodological Answer : Standardized assays include DPPH/ABTS radical scavenging and ferric reducing antioxidant power (FRAP). However, these may overestimate activity due to non-specific redox reactions. To address this, combine in vitro assays with cellular models (e.g., HepG2 cells exposed to oxidative stress) and measure downstream biomarkers like glutathione (GSH) and malondialdehyde (MDA). EC50 values should be normalized against reference antioxidants (e.g., ascorbic acid) .

Advanced Research Questions

Q. What biochemical pathways explain the rapid enzymatic oxidation of this compound in Boletus spp., and how does this affect its stability in experimental systems?

  • Methodological Answer : this compound is enzymatically oxidized to variegatorubin via polyphenol oxidases (PPOs), leading to rapid color changes in fruiting bodies . To study this, isolate PPOs from fresh mushroom tissue using ammonium sulfate precipitation and track oxidation kinetics via UV-Vis spectroscopy (absorbance shifts from 300 nm to 550 nm). Stabilization requires inhibitors like ascorbic acid or EDTA in extraction buffers .

Q. How do structural modifications of this compound influence its bioactivity, and what computational tools can predict structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies involve synthesizing derivatives (e.g., methyl esters, glycosides) and testing their antioxidant/antimicrobial potency. Density functional theory (DFT) calculations can predict redox potentials and H-bond donor/acceptor sites. Molecular docking with target proteins (e.g., NADPH oxidase) complements experimental data. Recent findings show hydroxyl groups at C-3 and C-4 are critical for activity .

Q. What contradictions exist in the literature regarding this compound’s role in fungal ecology, and how can these be resolved through multi-omics approaches?

  • Methodological Answer : Some studies link this compound to allelopathic interactions (e.g., inhibiting plant pathogens), while others suggest it functions as a photoprotectant . Resolve discrepancies via transcriptomics (RNA-seq of Boletus spp. under stress) and metabolomics (LC-MS profiling of tissues exposed to UV light or microbial challenge). Cross-reference with gene clusters encoding biosynthetic enzymes (e.g., polyketide synthases) .

Data Analysis and Interpretation

Q. How should researchers address variability in this compound content across fungal specimens, and what statistical models are appropriate for ecological studies?

  • Methodological Answer : Use mixed-effects models to account for variables like specimen age, habitat, and seasonal variation. For small sample sizes, bootstrap resampling reduces Type I errors. Cluster analysis (e.g., PCA) can group specimens by chemotype, while Mantel tests assess correlations between chemical profiles and environmental factors (e.g., soil pH) .

Q. What strategies validate the authenticity of this compound in historical or cross-disciplinary studies where reference standards are unavailable?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) with high-resolution mass spectrometry (HRMS) for structural elucidation. Compare spectral data with published databases (e.g., SciFinder, Reaxys). For degraded samples, isotopic ratio analysis (δ<sup>13</sup>C) can differentiate biosynthetic origins .

Contradictions and Knowledge Gaps

Q. Why do some studies report this compound as a stable pigment, while others observe rapid degradation in vitro?

  • Methodological Answer : Stability depends on extraction protocols and storage conditions. Light exposure accelerates degradation, as shown in accelerated stability studies (ICH Q1A guidelines). Use amber vials and nitrogen gas overlays for long-term storage. Conflicting reports may arise from unmeasured variables like residual enzyme activity in crude extracts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Variegatic acid
Reactant of Route 2
Variegatic acid

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